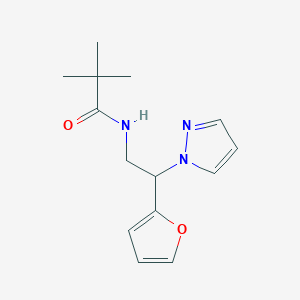

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide, also known as FPA-124, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound is a potent and selective antagonist of the glycine receptor alpha-3 subunit, which is involved in the regulation of neuronal excitability and synaptic transmission in the central nervous system.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Antimicrobial and Anticancer Activities : A study highlights the antimicrobial and anticancer activities of derivatives related to the furan-2-yl compound. The synthesized pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, starting from chalcones with furan-2-yl backbones, showed significant cytotoxicity against breast cancer MCF-7 cell lines, alongside broad antimicrobial properties (Zaki, Al-Gendey, & Abdelhamid, 2018).

Synthesis of Heterocyclic Compounds

Synthesis of N-alkylated Derivatives : Another research elaborates on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. These processes yield compounds potentially useful in pharmacological applications due to their structural diversity and biological relevance (El-Essawy & Rady, 2011).

Novel Derivatives with Potential Pharmacological Use

Synthesis of Pyrazole and Imidazole Derivatives : Another study focuses on synthesizing new pyrazole and imidazole derivatives with furan-2-yl components, showcasing potential antimicrobial activity. These derivatives were obtained via the Mannich base method, indicating the versatility of furan-2-yl compounds in synthesizing bioactive molecules (Idhayadhulla, Kumar, & Abdul, 2012).

Antibacterial Activity of Nitrofurantoin® Analogues

Design and Synthesis of Nitrofurantoin® Analogues : Research on N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives, inspired by Nitrofurantoin®, reveals their promising antibacterial properties against Gram-positive and Gram-negative bacteria. This study underscores the potential of furan-2-yl compounds in developing new antibacterial agents (Hassan et al., 2020).

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-10-11(12-6-4-9-19-12)17-8-5-7-16-17/h4-9,11H,10H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWPTAXYSJRSGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)

![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)

![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)